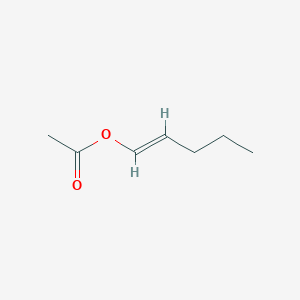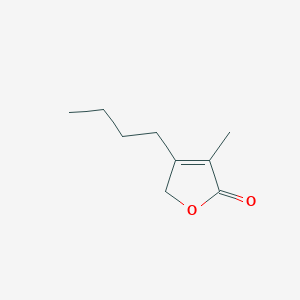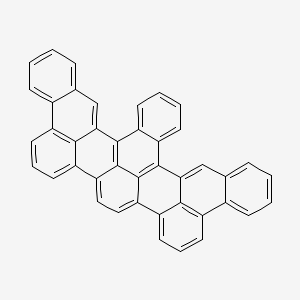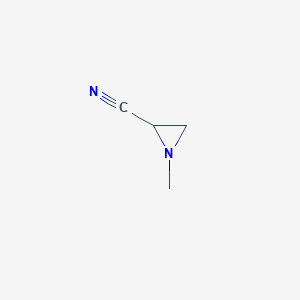
Pentenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentenylacetate is an organic compound belonging to the ester family. Esters are known for their pleasant, fruity aromas and are widely used in the flavor and fragrance industries. This compound, specifically, is recognized for its sweet, fruity scent reminiscent of bananas or apples. This compound is a clear, colorless liquid at room temperature and has the molecular formula C7H12O2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pentenylacetate can be synthesized through the esterification process, which involves reacting a carboxylic acid with an alcohol. In this case, acetic acid reacts with pentenol in the presence of an acid catalyst, such as concentrated sulfuric acid, to form this compound and water. The reaction is typically carried out under controlled conditions to achieve a high yield of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar esterification process. The reaction is conducted in large reactors where acetic acid and pentenol are mixed with an acid catalyst. The mixture is heated to accelerate the reaction, and the resulting ester is then purified through distillation to obtain a high-purity product .
Analyse Des Réactions Chimiques
Types of Reactions
Pentenylacetate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into acetic acid and pentenol.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of pentenol.
Substitution: This compound can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or similar reducing agents.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Acetic acid and pentenol.
Reduction: Pentenol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Pentenylacetate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in studies involving esterases and other enzymes that catalyze ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biodegradable esters.
Industry: Utilized in the production of flavors, fragrances, and as a solvent in coatings and adhesives
Mécanisme D'action
The mechanism of action of pentenylacetate primarily involves its interaction with enzymes that catalyze ester hydrolysis. Esterases break down this compound into acetic acid and pentenol, which can then participate in various metabolic pathways. The molecular targets include the active sites of these enzymes, where the ester bond is cleaved .
Comparaison Avec Des Composés Similaires
Pentenylacetate can be compared with other esters such as:
Pentyl acetate: Similar fruity aroma but differs in the length of the carbon chain.
Ethyl acetate: Commonly used as a solvent with a lower molecular weight.
Methyl acetate: Another solvent with a simpler structure and lower boiling point.
This compound is unique due to its specific molecular structure, which imparts distinct physical and chemical properties, making it suitable for specialized applications in flavors and fragrances .
Propriétés
Formule moléculaire |
C7H12O2 |
|---|---|
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
[(E)-pent-1-enyl] acetate |
InChI |
InChI=1S/C7H12O2/c1-3-4-5-6-9-7(2)8/h5-6H,3-4H2,1-2H3/b6-5+ |
Clé InChI |
XISWSMPYOFEMKE-AATRIKPKSA-N |
SMILES isomérique |
CCC/C=C/OC(=O)C |
SMILES canonique |
CCCC=COC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Phenyl-1,2,5,6-tetrahydro-3H-thieno[3,2-c]pyrazol-3-one](/img/structure/B14679437.png)


![1-(2-chloroethyl)-3-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-1-nitrosourea](/img/structure/B14679464.png)





![1H-[1]Benzofuro[2,3-c]pyrrole-1,3(2H)-dione](/img/structure/B14679500.png)
